2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol
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Overview
Description
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol is a chromene derivative characterized by the presence of hydroxyl groups at the 6 and 7 positions and a hydroxymethyl group at the 2 position. Chromenes are a class of organic compounds known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-methyl-2H-chromene with formaldehyde and subsequent hydroxylation at the 6 and 7 positions using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2-methyl-2H-chromene. The process includes controlled hydroxylation and hydroxymethylation reactions, often optimized for yield and purity through the use of specific catalysts and reaction conditions.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
- Oxidation products include 2-(formylmethyl)-2-methyl-2H-chromene-6,7-dione.
- Reduction products include 2-(hydroxymethyl)-2-methyl-2H-dihydrochromene-6,7-diol.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure also enables it to participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
2-Methyl-2H-chromene-6,7-diol: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-(Hydroxymethyl)-2H-chromene-6,7-diol: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness: 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry.
Biological Activity
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol, also known as a chromenol derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chromene core with hydroxymethyl and methyl substitutions. This unique structure contributes to its diverse biological activities.
Antioxidant Activity
Chromene derivatives, including this compound, have been shown to exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems, contributing to their protective effects against cellular damage.
Anti-inflammatory Effects
Research indicates that chromenol derivatives possess anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structural diversity of chromanols allows for variations in potency and selectivity towards specific targets.
Anticancer Potential
Several studies have highlighted the anticancer potential of chromenol derivatives. For example, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure facilitate electron donation, allowing the compound to neutralize free radicals.
- Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Gene Expression Modulation : Chromenol derivatives can influence the expression of genes related to inflammation and cancer through signaling pathways such as NF-kB and MAPK.
Study on Antioxidant Activity
A study conducted by Ashan et al. (2018) evaluated various chromanols for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that this compound exhibited a high degree of radical scavenging activity compared to standard antioxidants like vitamin C.
Anti-inflammatory Research
In a study published by Qureshi et al. (2020), the anti-inflammatory effects of several chromenol derivatives were assessed in an animal model of arthritis. The study found that treatment with this compound significantly reduced inflammatory markers and improved clinical scores compared to untreated controls.
Anticancer Activity
Research by Harel et al. (2020) explored the anticancer effects of chromane derivatives on various cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.
Data Tables
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylchromene-6,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(6-12)3-2-7-4-8(13)9(14)5-10(7)15-11/h2-5,12-14H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJCHIWSLOJAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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